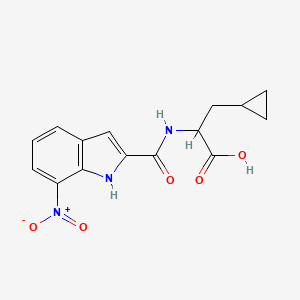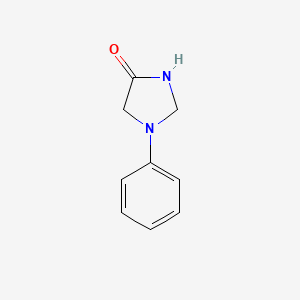
1-Phenylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylimidazolidin-4-one is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms and one phenyl group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylimidazolidin-4-one can be synthesized through several methods. One common approach involves the condensation of phenyl isocyanate with ethylenediamine, followed by cyclization. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process is optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield 1-phenylimidazolidine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products:
Oxidation: Imidazolidine-2,4-dione derivatives.
Reduction: 1-Phenylimidazolidine.
Substitution: Various substituted imidazolidinones depending on the reagents used.
Scientific Research Applications
1-Phenylimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism by which 1-Phenylimidazolidin-4-one exerts its effects varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions that can modulate biological pathways.
Comparison with Similar Compounds
Imidazolidine-2,4-dione: Shares a similar ring structure but lacks the phenyl group.
1-Phenylimidazolidine: A reduced form of 1-Phenylimidazolidin-4-one.
Hydantoin: Another heterocyclic compound with a similar core structure.
Uniqueness: this compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and industrial chemicals.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-phenylimidazolidin-4-one |
InChI |
InChI=1S/C9H10N2O/c12-9-6-11(7-10-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12) |
InChI Key |
VMSKACFBUQXWTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NCN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B12825185.png)


![3-(Hydrazinylmethyl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12825204.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1H-quinoxalin-2-one](/img/structure/B12825210.png)
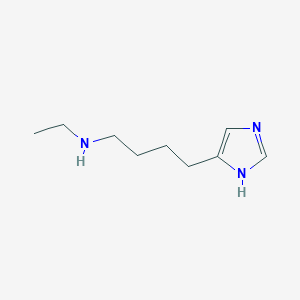
![2-[11,19-Bis(carboxymethyl)-3,11,19,25,26,27-hexazatetracyclo[19.3.1.15,9.113,17]heptacosa-1(25),5(27),6,8,13,15,17(26),21,23-nonaen-3-yl]acetic acid](/img/structure/B12825224.png)
![Cyclopenta[d]imidazole-2,4(1H,3H)-dithione](/img/structure/B12825225.png)

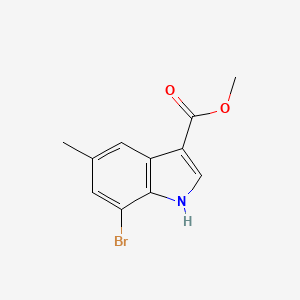
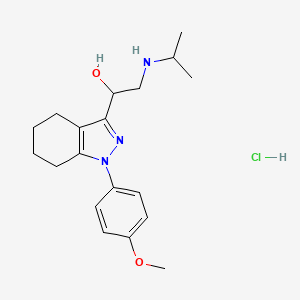

![cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B12825276.png)
